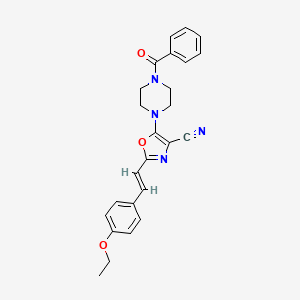

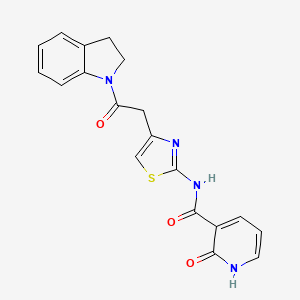

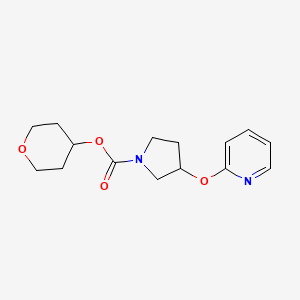

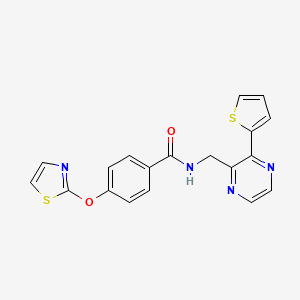

![molecular formula C20H16N6O4S B2811908 1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine CAS No. 1115905-81-1](/img/structure/B2811908.png)

1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

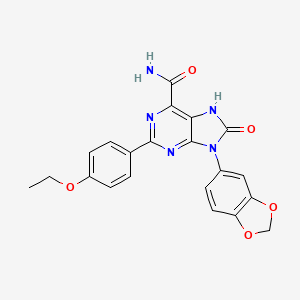

The compound “1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The presence of different functional groups and their positions in the molecule can be determined by interpreting the data from these techniques .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied, depending on the conditions and the reactants used. The reactions can involve the formation or breaking of the piperazine ring, substitution reactions at different positions in the molecule, and many others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. These properties include density, boiling point, refractive index, and vapor pressure .Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been synthesized and characterized through various methods such as LCMS, NMR, IR, CHN elemental analysis, and single crystal XRD data. It was found to crystallize in the monoclinic crystal system with specific unit cell parameters, indicating a well-defined molecular structure (Sanjeevarayappa et al., 2015).

Biological Evaluation

- The compound was tested for in vitro antibacterial and anthelmintic activity. It showed poor antibacterial but moderate anthelmintic activity, suggesting potential uses in treating parasitic worm infections (Sanjeevarayappa et al., 2015).

Crystal Structure and Computational Analysis

- Piperazine derivatives including this compound have been studied using crystal structure analysis and computational density functional theory (DFT) calculations. This helps in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Antimicrobial Activities

- Similar piperazine derivatives have been synthesized and tested for antimicrobial activities. Some of these compounds exhibited excellent antimicrobial properties, indicating a potential application in the development of new antimicrobial agents (Başoğlu et al., 2013).

Antioxidant Activity

- 1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives have been screened for their antioxidant activity, with some compounds demonstrating effective radical scavenging abilities. This suggests a potential role in the development of antioxidant therapies (Mallesha et al., 2014).

Anticonvulsant Activity

- Novel piperazine derivatives have been evaluated for their anticonvulsant activity. Some derivatives showed potent effects without neurotoxicity, indicating their potential in anticonvulsant drug development (Harish et al., 2013).

Serotonergic Neurotransmission Study

- Piperazine derivatives have been used in positron emission tomography (PET) studies for understanding serotonergic neurotransmission. This highlights their potential application in neurological and psychiatric research (Plenevaux et al., 2000).

Safety and Hazards

Orientations Futures

The future directions for the study of this compound could involve further investigation into its synthesis, characterization, and potential applications. This could include the development of more efficient synthesis methods, detailed structural analysis, exploration of its reactivity under various conditions, and investigation of its biological activity .

Propriétés

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O4S/c27-17(24-19-21-10-22-25-19)9-31-20-23-14-4-2-1-3-13(14)18(28)26(20)8-12-5-6-15-16(7-12)30-11-29-15/h1-7,10H,8-9,11H2,(H2,21,22,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUSEBXAPDAOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=NC=NN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]but-2-enamide](/img/structure/B2811840.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)

![N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811843.png)